N-(3-methylbutyl)-6-(4-methylphenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylbutyl)-6-(4-methylphenyl)nicotinamide, also known as SIRT6 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule that has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Scientific Research Applications

Metabolic Regulation and Disease Therapy

Nicotinamide N-methyltransferase (NNMT) Regulation : NNMT, which methylates nicotinamide to produce N1-methylnicotinamide (MNAM), plays a significant role in metabolic regulation, particularly in the liver. Its expression correlates with metabolic parameters in both mice and humans. Suppression of hepatic NNMT expression alters glucose and cholesterol metabolism, suggesting its potential as a target for metabolic disease therapy. Increased NNMT expression or MNAM levels stabilize sirtuin 1 protein, required for their metabolic benefits, indicating a novel regulatory pathway for vitamin B3 with therapeutic potential (Hong et al., 2015).

Cancer Research

Epigenetic Remodeling in Cancer : NNMT overexpression in various human cancers contributes to tumorigenesis by impairing the methylation potential of cancer cells. This leads to an altered epigenetic state, characterized by hypomethylated histones and heightened expression of pro-tumorigenic genes. This finding establishes a mechanistic link between metabolic enzyme deregulation and changes in the methylation landscape of cancer cells (Ulanovskaya et al., 2013).

Adipose Tissue and Homocysteine

Adipose Tissue as a Source of NNMT : Apart from the liver, adipose tissue expresses high amounts of NNMT, contributing to the methylation of nicotinamide. NNMT activity in adipose tissue influences homocysteine levels, an atherogenic product, suggesting implications for cardiovascular health. Nicotinic acid treatment, used for lowering plasma lipid levels, induces NNMT activity in adipose tissue, pointing to NNMT's role in metabolic processes beyond liver detoxification reactions (Riederer et al., 2009).

Therapeutic Development

Bisubstrate Inhibitors of NNMT : The discovery of potent bisubstrate NNMT inhibitors opens new avenues for therapeutic interventions against diseases characterized by abnormal NNMT activity. These inhibitors, characterized in biochemical, biophysical, and structural studies, show promise for treating metabolic disorders, obesity, and cancer. The first crystal structure of human NNMT with a small-molecule inhibitor has been obtained, guiding the development of more potent and selective inhibitors (Babault et al., 2018).

Additional Insights

Role in DNA Damage Repair : Nicotinamide stimulates DNA repair in human lymphocytes following damage, indicating its potential in enhancing cellular resilience to genotoxic stress. This property may be leveraged in developing strategies for cancer prevention and therapy, highlighting nicotinamide's versatility beyond its metabolic functions (Berger & Sikorski, 1980).

properties

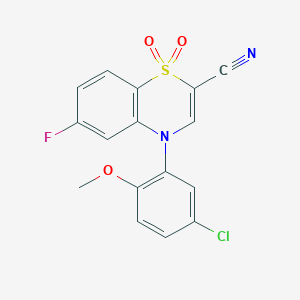

IUPAC Name |

4-(5-chloro-2-methoxyphenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClFN2O3S/c1-23-15-4-2-10(17)6-13(15)20-9-12(8-19)24(21,22)16-5-3-11(18)7-14(16)20/h2-7,9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZCFLZEHNQLIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylbutyl)-6-(4-methylphenyl)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2611388.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride](/img/structure/B2611392.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2611395.png)

![4-Chloro-2-iodo-7-methyl-7h-pyrrolo[2,3-b]pyridine](/img/structure/B2611397.png)

![Benzo[d][1,3]dioxol-5-yl(2-(4-(trifluoromethyl)phenyl)morpholino)methanone](/img/structure/B2611398.png)

![3-Methyl-5-nitro-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B2611403.png)

![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]phenol](/img/structure/B2611408.png)